5-(Thiophen-2-yl)nicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-thiophen-2-ylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c11-10(13)8-4-7(5-12-6-8)9-2-1-3-14-9/h1-6H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQMUAJKUFCXDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CN=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70711055 | |
| Record name | 5-(Thiophen-2-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70711055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1265919-10-5 | |
| Record name | 5-(Thiophen-2-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70711055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Overview of Synthetic Strategies for 5-(Thiophen-2-yl)nicotinamide and Its Analogs
The creation of this compound and similar molecules often employs strategies that draw inspiration from natural products or build upon existing active compounds. These approaches are favored for their potential to yield compounds with desirable biological activities.
Modification of Natural Products and Active Substructure Splicing
A prominent strategy in the design and synthesis of novel bioactive compounds is the modification of natural products and the splicing of active substructures. mdpi.combohrium.comresearchgate.net This approach leverages the inherent biological activity of natural molecules. In the context of this compound, this involves combining the structural motifs of nicotinic acid, a nitrogen-containing heterocyclic natural molecule, and thiophene (B33073), a sulfur-containing heterocycle. mdpi.combohrium.comresearchgate.net This combination of two known active substructures is a significant method for discovering agricultural fungicides with new molecular frameworks. mdpi.comresearchgate.net
The design strategy often involves identifying pharmacophores—the essential molecular features responsible for a drug's biological activity—from different bioactive molecules and integrating them into a single new molecule. researchgate.net For instance, the nicotinic acid pharmacophore can be combined with a sulfonamide moiety to develop compounds with enhanced anti-inflammatory properties. researchgate.net This principle of active substructure splicing has been successfully used to design and synthesize a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives with the aim of creating novel compounds with excellent fungicidal activity. mdpi.comresearchgate.net
Lead Compound Derivatization Approaches
Lead compound derivatization is a key strategy in medicinal chemistry to optimize the biological activity, selectivity, and pharmacokinetic properties of a promising parent compound. mdpi.comsigmaaldrich.com In the case of N-(thiophen-2-yl) nicotinamide derivatives, these compounds are considered significant lead compounds for further structural optimization. mdpi.comresearchgate.net
This approach involves making systematic modifications to the lead structure to understand structure-activity relationships (SAR). For example, the introduction of different substituents on the thiophene or nicotinamide rings can significantly influence the compound's biological profile. Chemical derivatization studies have been instrumental in identifying essential functional groups required for biological activity, such as the sulfhydryl group in certain enzymes. nih.gov The derivatization of fatty acids and other molecules is a common practice to enhance their properties. sigmaaldrich.com
Specific Chemical Synthesis Routes
The synthesis of this compound and its analogs primarily relies on established chemical reactions, particularly those that form amide bonds. Acylation reactions are central to these synthetic pathways.
Acylation Reactions
Acylation is a fundamental process in the synthesis of these compounds, involving the introduction of an acyl group into a molecule.
A common and efficient method for synthesizing N-(thiophen-2-yl) nicotinamide derivatives involves the acylation of a substituted thiophen-2-amine with an acyl chloride derived from nicotinic acid. mdpi.comresearchgate.netnih.gov The synthesis typically begins with the conversion of a substituted nicotinic acid to its more reactive acyl chloride. This is often achieved by treating the nicotinic acid with a chlorinating agent like oxalyl chloride or thionyl chloride. mdpi.commdpi.comresearchgate.net
The resulting acyl chloride is then reacted with a substituted thiophen-2-amine in the presence of a base, such as triethylamine (B128534) or pyridine (B92270). mdpi.com The base serves to neutralize the hydrochloric acid that is generated as a byproduct of the reaction. This nucleophilic acyl substitution reaction proceeds to form the desired N-(thiophen-2-yl) nicotinamide derivative. mdpi.com The reaction is typically carried out in a polar aprotic solvent like dichloromethane (B109758). mdpi.com
Table 1: Synthesis of N-(thiophen-2-yl) nicotinamide derivatives via Acylation with Acyl Chlorides
| Starting Nicotinic Acid | Starting Thiophen-2-amine | Reagents and Conditions | Product | Yield | Reference |
| Substituted nicotinic acid | Substituted thiophen-2-amine | 1. Oxalyl chloride, DMF (cat.), CH₂Cl₂ 2. Triethylamine, CH₂Cl₂ | N-(thiophen-2-yl) nicotinamide derivatives | Varies | mdpi.com |
| 4-chloronicotinic acid | Aqueous NH₄OH | 1. Thionyl chloride, MeOH 2. Sealed tube | 4-pyridone-3-carboxamide | Not specified | mdpi.com |
| 2-hydroxy-nicotinic acid | Aqueous NH₄OH | 1. SOCl₂ | 2-pyridone-3-carboxamide | Not specified | mdpi.com |
This table provides a generalized overview of the synthesis. Yields are dependent on the specific substituents on the starting materials.
Nucleophilic acyl substitution is the fundamental mechanism underpinning the acylation reactions used to synthesize this compound and its analogs. libretexts.orgpearson.combyjus.com This reaction involves the attack of a nucleophile on the carbonyl carbon of a carboxylic acid derivative, leading to the formation of a tetrahedral intermediate. libretexts.orgtestbook.com This intermediate then collapses, expelling a leaving group and reforming the carbonyl double bond to yield the final substituted product. libretexts.orgtestbook.com
The reactivity of the carboxylic acid derivative is a crucial factor in these reactions. Acid chlorides are highly reactive due to the excellent leaving group ability of the chloride ion. libretexts.orgbyjus.com Amides, in contrast, are the least reactive of the carboxylic acid derivatives. pearson.combyjus.com The reaction can be catalyzed by either acid or base. byjus.comtestbook.com In acidic conditions, the carbonyl group is protonated, which increases its electrophilicity and makes it more susceptible to nucleophilic attack. byjus.comtestbook.com Under basic conditions, the nucleophile is deprotonated to form a more potent anionic nucleophile. byjus.com
The synthesis of N-(thiophen-2-yl) nicotinamide derivatives via the reaction of nicotinoyl chloride with aminothiophenes is a classic example of nucleophilic acyl substitution. researchgate.netnih.gov
Table 2: Reactivity of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution
| Carboxylic Acid Derivative | Reactivity | Leaving Group |
| Acid Chloride | Highest | Cl⁻ |
| Acid Anhydride | High | RCOO⁻ |
| Ester | Moderate | RO⁻ |
| Amide | Lowest | R₂N⁻ |
This reactivity hierarchy is a guiding principle in designing synthetic routes for these compounds. pearson.com
Cross-Coupling Reactions
Cross-coupling reactions are fundamental in the synthesis of this compound and its analogues. Palladium-catalyzed reactions, in particular, offer versatile and high-yielding methods for the crucial carbon-carbon and carbon-nitrogen bond formations required.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone for the synthesis of biaryl and heteroaryl systems, including this compound. It involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. researchgate.net This method is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of many starting materials. researchgate.net The general scheme involves coupling a 5-halonicotinamide derivative with a thiophene-2-boronic acid or its ester.
The synthesis of the target compound typically employs the coupling of a 5-substituted nicotinamide with a thiophene-2-boronic acid or a corresponding boronic acid pinacol (B44631) ester. Thiophene-2-boronic acid is a common coupling partner for creating the thiophenyl linkage. mdpi.com However, thiopheneboronic acids can be prone to protodeboronation under the reaction conditions. mdpi.com
The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a wide array of derivatives by using various substituted aryl or heteroaryl boronic acids and esters. For instance, various arylboronic acids and their pinacol esters have been successfully coupled with 4-bromothiophene-2-carbaldehyde to produce a library of 4-arylthiophene-2-carbaldehydes, demonstrating the reaction's broad scope. mdpi.com This highlights the potential for creating diverse analogues of this compound by modifying the boronic acid partner.
Table 1: Examples of Suzuki-Miyaura Coupling Partners
| Halide Partner | Boronic Acid/Ester Partner | Catalyst System | Resulting Core Structure |
|---|---|---|---|
| 5-Bromonicotinamide | Thiophene-2-boronic acid | Pd(PPh₃)₄ / Base | This compound |
| 4-Bromothiophene-2-carbaldehyde | Phenylboronic acid pinacol ester | Pd(PPh₃)₄ / K₃PO₄ | 4-Phenylthiophene-2-carbaldehyde mdpi.com |
| 5-Bromoindazole | 2-Thiopheneboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-(Thiophen-2-yl)-1H-indazole mdpi.com |
The choice of the palladium catalyst and associated ligands is critical for the success of the Suzuki-Miyaura coupling. The catalytic cycle is initiated by the active Pd(0) species. Various precursors can be used to generate this species in situ.
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) : This is a widely used, air-stable Pd(0) complex that serves as a reliable catalyst for coupling reactions involving heteroaryl compounds. mdpi.com It has been effectively used in the synthesis of 5-(thiophen-2-yl)-1H-indazoles from 5-bromoindazole and 2-thiopheneboronic acid. mdpi.com
Palladium(II) Acetate (Pd(OAc)₂) : Often used in combination with phosphine (B1218219) ligands, Pd(OAc)₂ is reduced in situ to Pd(0) to initiate the catalytic cycle. It has been successfully employed with bulky, electron-rich phosphine ligands like cataCXium A for the synthesis of 5-cyclopropylthiophene-2-carbaldehyde. mdpi.com
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃ or Pd(dba)₂) : This Pd(0) source is often used with ligands like Xantphos for challenging couplings. researchgate.net
The selection of the catalyst system often depends on the specific substrates and the need to balance reactivity with stability and minimize side reactions.
Table 2: Common Palladium Catalyst Systems in Suzuki-Miyaura Reactions
| Catalyst Precursor | Ligand | Typical Substrates | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine (integral) | Aryl/Heteroaryl bromides | mdpi.commdpi.com |
| Pd(OAc)₂ | SPhos, cataCXium A, PCy₃ | Aryl/Heteroaryl bromides | mdpi.com |
Heck-Type and Ullmann-Type Palladium-Catalyzed Reactions
While the Suzuki-Miyaura reaction is prevalent, other cross-coupling methods can be envisioned for synthesizing the this compound scaffold.
The Heck reaction typically couples aryl halides with alkenes. While not a direct route to the target compound, it is a powerful tool for functionalizing heteroaromatic rings. For example, Heck couplings of 5-iodouridine (B31010) with various alkenes have been achieved using palladium catalysts like Pd(OAc)₂. mdpi.com This suggests a potential route for introducing alkenyl side chains to a pre-formed this compound skeleton if a suitable halide is present.
The Ullmann reaction traditionally uses copper to couple two aryl halides to form a biaryl system, often under harsh conditions. wikipedia.orgorganic-chemistry.org Modern variations can use palladium or nickel catalysts under milder conditions, but yields can be moderate. wikipedia.org While less common than the Suzuki coupling for this specific transformation due to the often demanding conditions, it remains a viable, alternative strategy for aryl-aryl bond formation. wikipedia.orgwikipedia.org
Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds. wikipedia.org While it does not form the core C-C bond of this compound, it is a critical tool for synthesizing derivatives or precursors. For instance, this reaction could be used to introduce an amino group onto the pyridine or thiophene ring, which could then be transformed into other functional groups. The development of this reaction has allowed for the synthesis of a vast range of aryl amines under relatively mild conditions, replacing harsher classical methods. wikipedia.orgrsc.org An example includes the amination of 3-bromo-5-trifluoromethoxypyridine using a Pd(dba)₂/Xantphos system, demonstrating its utility on pyridine-based substrates. researchgate.net
Sonogashira Coupling for Functionalization
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgwalisongo.ac.id This reaction is not used to create the central thiophene-pyridine bond of the title compound, but it is an excellent method for its subsequent functionalization. If one starts with a halogenated derivative of this compound, the Sonogashira coupling can be used to introduce an alkynyl substituent. This reaction is known for its reliability and tolerance of various functional groups, proceeding under mild conditions. wikipedia.org Its utility has been demonstrated in the coupling of pyridine and thiophene derivatives with terminal alkynes, often using catalyst systems like Pd(PPh₃)₄/CuI or PdCl₂(PPh₃)₂/CuI. walisongo.ac.idorganic-chemistry.orgsioc-journal.cn
Amide Bond Formation Techniques
The crucial link in this compound is the amide bond. Several established and modern techniques are employed to achieve this transformation efficiently.
A fundamental approach to forming the amide bond in this compound involves the condensation of a nicotinic acid derivative with a thiophen-2-amine. A common strategy begins with the activation of nicotinic acid by converting it into a more reactive acyl chloride. This is typically achieved by treating the nicotinic acid with a chlorinating agent like oxalyl chloride under anhydrous conditions. researchgate.net The resulting nicotinoyl chloride is highly reactive and is immediately reacted with thiophen-2-amine in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. This reaction is generally carried out in a polar aprotic solvent like dichloromethane or tetrahydrofuran.
A more contemporary, boron-catalyzed direct amidation offers an alternative that circumvents the need for preparing the acyl chloride intermediate. In this method, tris(2,2,2-trifluoroethyl) borate (B1201080) catalyzes the direct reaction between nicotinic acid and thiophen-2-amine, activating the carboxylic acid in situ.
| Reagent/Catalyst | Role | Reaction Conditions |
| Oxalyl Chloride | Activates nicotinic acid | Anhydrous, room temperature |
| Triethylamine/Pyridine | Base (neutralizes HCl) | 0–25°C in polar aprotic solvent |
| Tris(2,2,2-trifluoroethyl) borate | Catalyst for direct amidation | 80°C in acetonitrile |
Modern peptide coupling agents have become indispensable for amide bond formation under mild conditions, and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a prominent example. mychemblog.com HATU is known for its high efficiency in forming active esters from carboxylic acids, which then readily react with amines. mychemblog.com
In the synthesis of this compound and its derivatives, HATU is used to couple a carboxylic acid (such as a substituted nicotinic acid or thiophene-2-carboxylic acid) with an amine. nih.govacs.org The reaction is typically performed in a solvent like dimethylformamide (DMF) or dichloromethane, often with the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) to facilitate the reaction. mychemblog.comacs.orgnih.gov These reactions generally proceed at room temperature and are valued for their high yields and good functional group tolerance. thieme-connect.de
| Coupling Agent | Base | Solvent | Typical Conditions |
| HATU | DIEA | DMF or Dichloromethane | Room Temperature, 12-18 hours |
Other Synthetic Approaches (e.g., Mannich reaction for Nicotinamide Derivatives)
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. nih.govtaylorandfrancis.com While not a direct method for synthesizing this compound itself, it is a powerful tool for creating derivatives of nicotinamide. researcher.liferdd.edu.iqresearchgate.net This reaction introduces an aminomethyl group onto a molecule, which can be a crucial step in building more complex structures. nih.gov
For instance, nicotinamide can act as the amine component in a Mannich reaction, condensing with formaldehyde and a compound containing an acidic proton (the CH-acidic compound). nih.govuobaghdad.edu.iq This approach is widely used to synthesize various biologically active molecules. taylorandfrancis.comresearchgate.net Electron-rich heterocycles like thiophene can also participate as the active hydrogen component in Mannich reactions, leading to the formation of gramine (B1672134) derivatives. gijash.com
Advanced Synthetic Methodologies for Related Heterocyclic Systems
The synthesis of the thiophene ring is as important as the amide bond formation. Modern organic synthesis has seen the development of powerful, efficient, and environmentally conscious methods for constructing this key heterocycle.
Metal-Free Approaches for Thiophene Synthesis
While metal-catalyzed reactions are powerful, the development of metal-free approaches for thiophene synthesis is a significant goal in green chemistry. bohrium.com These methods avoid the cost, toxicity, and potential for product contamination associated with transition metals.
Recent advancements include:
Domino reactions mediated by DABCO (1,4-diazabicyclo[2.2.2]octane) to create tetrasubstituted thiophenes. bohrium.com
A dehydration and sulfur cyclization of alkynols using elemental sulfur (S₈) or potassium ethyl xanthate. This reaction is initiated by the base-free generation of a trisulfur (B1217805) radical anion (S₃•⁻). organic-chemistry.orgorganic-chemistry.org
The reaction of substituted buta-1-enes with potassium sulfide , which proceeds via the cleavage of multiple C-H bonds in an atom-economical fashion. organic-chemistry.org
A base-promoted thioannulation of Morita-Baylis-Hillman acetates of acetylenic aldehydes with potassium thioacetate. organic-chemistry.org
An acid-promoted cascade cyclization involving a ketone, an indole, and sulfur powder, where the solvent plays a key role in controlling regioselectivity. nih.gov
The reaction of tert-cyclobutanols with elemental sulfur provides a pathway to multisubstituted thiophenes through C-S bond formation under air. acs.org
Multicomponent Reactions (MCRs) for Thiophene Derivatives
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. tandfonline.comresearchgate.net This strategy is prized for its atom economy, simplicity, and ability to rapidly generate molecular diversity. beilstein-journals.org
Several MCRs have been developed for the synthesis of thiophene derivatives: bohrium.comtandfonline.com
The Gewald reaction is a classic MCR that produces 2-aminothiophenes from a ketone or aldehyde, a β-cyanoester (or similar active methylene (B1212753) compound), and elemental sulfur in the presence of a base. bohrium.com
A four-component reaction utilizing isoquinoline, alkyl bromides, activated acetylenic compounds, and isothiocyanates, catalyzed by ZnO nanorods, produces thiophene derivatives in high yields under solvent-free conditions. bohrium.com
Strategic MCRs that combine transition metal-catalyzed cross-couplings, like the Sonogashira reaction, with subsequent cyclization steps (e.g., Fiesselmann cyclocondensation) allow for the one-pot synthesis of complex oligothiophenes. chim.itrsc.org
A three-component reaction involving an ethyl 4-chloroacetoacetate, phenyl isothiocyanate, and various active methylene reagents can produce a range of novel thiophene analogues. nih.gov
These advanced MCR strategies provide a powerful and convergent approach to constructing highly functionalized thiophene scaffolds, which are precursors for a wide array of valuable compounds. researchgate.net
Regioselective Synthesis via Copper(I/II) or Rhodium Catalysis
The synthesis of this compound and its derivatives can be efficiently achieved through cross-coupling reactions catalyzed by transition metals like copper and rhodium. These methods are prized for their ability to form carbon-carbon bonds under increasingly mild conditions.
Copper(I/II) Catalysis: Copper-catalyzed cross-coupling reactions, historically known as Ullmann-type reactions, are a traditional and cost-effective method for forming aryl-aryl bonds. tcichemicals.com Modern advancements have introduced ligands and specialized copper sources that allow these reactions to proceed under milder conditions with lower catalyst loading. tcichemicals.com For the synthesis of a 5-aryl nicotinamide scaffold, a typical approach would involve the coupling of a 5-halonicotinamide derivative with a thiophene organometallic reagent.
A notable catalyst in this context is copper(I) 2-thiophenecarboxylate (CuTc), which has been shown to facilitate Ullmann couplings, sometimes even at room temperature. tcichemicals.com The Chan-Lam-Evans coupling represents another powerful copper-catalyzed method, typically involving the reaction of aryl boronic acids with amines or phenols, using a Cu(II) catalyst and air as the oxidant. tcichemicals.com This halogen-free approach could be adapted for coupling thiophene boronic acid with a suitable 5-substituted pyridine derivative.
Rhodium Catalysis: Rhodium catalysts have become indispensable for their high efficiency and selectivity in a variety of organic transformations. numberanalytics.com For the synthesis of complex heterocyclic systems, rhodium-catalyzed C-H activation is a particularly powerful strategy. nih.gov A regioselective synthesis of the this compound core could be envisioned via a Rh(III)-catalyzed C-H activation of the nicotinamide ring at the C5 position, followed by coupling with a 2-halothiophene or thiophene boronic acid derivative. Rhodium(III) catalysis has been successfully used to synthesize naphthyridinone derivatives from nicotinamide N-oxides, demonstrating the utility of activating the pyridine ring for selective functionalization. nih.gov This approach, relying on a directing group strategy, offers a pathway to construct the desired C-C bond with high precision and atom economy. nih.govrsc.org
Analytical Techniques for Compound Characterization and Confirmation
The unambiguous identification of this compound and its derivatives relies on a suite of modern spectroscopic and analytical methods. These techniques provide detailed information about the molecular structure, mass, and purity of the synthesized compounds.
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For the parent compound, this compound, characteristic proton (¹H) NMR signals are expected in the aromatic region, with pyridine protons typically appearing at chemical shifts between δ 8.5–9.0 ppm and thiophene protons between δ 6.8–7.2 ppm. The carbon (¹³C) NMR spectrum would show a resonance for the amide carbonyl carbon around δ 167 ppm.
Detailed spectral data for derivatives provide further insight. For instance, the characterization of N-(thiophen-2-yl) nicotinamide derivatives reveals specific patterns that confirm their structure. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for Ethyl 5-(6-bromo-5-chloro-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate (4b) mdpi.com Spectra recorded in DMSO-d₆.
| Atom Type | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 12.71 | bs | CONH |
| 8.44 | s | Pyridine-4-H | |
| 4.24 | q, J = 7.2 | OCH₂ CH₃ | |
| 2.49 | s | Pyridine-CH₃ | |
| 2.45 | s | Thiophene-CH₃ | |
| 1.27 | t, J = 7.2 | OCH₂CH₃ | |
| ¹³C NMR | 165.0 | - | C ONH |
| 162.0 | - | C OOEt | |
| 156.6, 151.4, 150.3, 144.3, 143.2, 130.0, 118.2, 116.2, 113.9, 98.6 | - | Aromatic & Heteroaromatic Carbons | |
| 61.5 | - | OC H₂CH₃ | |
| 22.4 | - | Pyridine-C H₃ | |
| 14.8 | - | Thiophene-C H₃ | |
| 14.7 | - | OCH₂C H₃ |
s = singlet, t = triplet, q = quartet, bs = broad singlet
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. This technique can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS would confirm the molecular ion corresponding to its formula, C₁₀H₈N₂OS.
Table 2: Representative High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Source |
| This compound | C₁₀H₈N₂OS | [M+H]⁺ | 205.0430 | 204.0357* | |
| 5,6-dichloro-N-(3-cyano-4-methyl-5-(phenylcarbamoyl)thiophen-2-yl)nicotinamide | C₁₉H₁₁Cl₂N₄O₂S | [M-H]⁻ | 428.9985 | 428.9988 | mdpi.com |
| Ethyl 5-(6-bromo-5-chloro-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | C₁₆H₁₄BrClN₃O₃S | [M+Na]⁺ | 465.9422 | 465.9421 | mdpi.com |
*Note: The source reports the molecular ion peak, which can vary based on ionization method (e.g., [M+H]⁺, [M]⁺, etc.). The value shown is as reported.
Infrared Spectroscopy (IR)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key vibrational bands are expected. The N-H stretches of the primary amide typically appear as two bands in the range of 3400-3100 cm⁻¹. The C=O stretch of the amide group gives a strong absorption band around 1680-1640 cm⁻¹. Aromatic C-H and C=C stretching vibrations from both the pyridine and thiophene rings would be observed in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. ptfarm.plnih.gov The presence of the thiophene ring is also indicated by a C-S stretching band, often found near 700 cm⁻¹.
LC-MS and Elemental Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. epfl.ch It is widely used to assess the purity of compounds and to monitor reaction progress. nih.govnih.gov For this compound and its derivatives, an LC-MS method would typically use a reverse-phase column (like a C18) to separate the compound from any impurities or starting materials before detection by the mass spectrometer, which confirms its identity by its mass-to-charge ratio. nih.govshimadzu.com
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula to verify the compound's purity and empirical formula.
Table 3: Representative Elemental Analysis Data for Thiophene/Nicotinamide Derivatives
| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Source |
| N-(2-amino-5-(thiophen-2-yl)phenyl)-6-(2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-8-yl)nicotinamide | C₂₃H₂₃N₅O₃S | C | 61.45 | - | medkoo.com |
| H | 5.16 | - | medkoo.com | ||
| N | 15.58 | - | medkoo.com | ||
| N-(5-((4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamoyl)-2-methylphenyl)-5-(thiophen-2-yl)nicotinamide | C₃₂H₃₂F₃N₅O₂S | C | 63.25 | - | medkoo.com |
| H | 5.31 | - | medkoo.com | ||
| N | 11.52 | - | medkoo.com | ||
| 1-(Thiophen-2-yl)-3-p-tolyl-prop-2-en-1-one | C₁₄H₁₂OS | C | 73.65 | 73.39 | ptfarm.pl |
| H | 5.30 | 5.62 | ptfarm.pl | ||
| N | - | - | ptfarm.pl |
Chemical Modification and Derivatization Strategies
Molecular Design Approaches
Molecular design for derivatives of 5-(Thiophen-2-yl)nicotinamide involves rational, structure-based methods to generate novel compounds with desired biological activities. These approaches leverage an understanding of how molecular structure relates to function, allowing for the targeted modification of the parent compound.
Scaffold hopping is a widely used computational and synthetic strategy in drug discovery to identify structurally novel compounds that retain the biological activity of a known parent molecule. nih.govbhsai.org This technique involves replacing the central core, or "scaffold," of a molecule while preserving the three-dimensional arrangement of key functional groups responsible for biological interactions. nih.govscite.ai For a compound like this compound, this could involve replacing the thiophene-pyridine core with a different ring system that maintains a similar spatial orientation of substituents. The goal is to discover new chemotypes with improved properties, such as enhanced potency, better metabolic stability, or novel intellectual property status. bhsai.org
The nicotinamide (B372718) moiety is a crucial pharmacophore in many enzyme inhibitors because it mimics the nicotinamide portion of the cofactor NAD+. In the design of enzyme inhibitors, such as for nicotinamide N-methyltransferase (NNMT) or poly (ADP-ribose)polymerases (PARPs), a key strategy is to identify scaffolds that can act as nicotinamide mimics. nih.govrsc.org These mimics are designed to fit into the nicotinamide binding pocket of the target enzyme. nih.govrsc.org Virtual screening and pharmacophore modeling are often employed to identify diverse heterocyclic systems that can replicate the hydrogen bonding and spatial characteristics of the nicotinamide carboxamide group, leading to the discovery of novel inhibitor classes. nih.gov
Bioisosteric replacement is a foundational concept within scaffold hopping where one functional group or scaffold is exchanged for another with similar physical and chemical properties, thereby retaining or enhancing biological activity. nih.govscite.ai In the context of this compound, bioisosteric replacement could be applied to either the thiophene (B33073) ring or the pyridine (B92270) ring. For instance, the thiophene ring could be replaced by other five-membered heterocycles like furan (B31954) or pyrrole, or even a phenyl ring, to modulate electronic properties and metabolic stability. Similarly, the pyridine ring could be swapped for other nitrogen-containing aromatic systems. This exploration of bioisosteric scaffolds is a powerful tool for fine-tuning a molecule's drug-like properties. nih.gov
Molecular hybridization involves combining two or more distinct pharmacophores or active nuclei into a single molecule. This approach aims to create a new chemical entity with a blended or synergistic activity profile, potentially targeting multiple biological pathways simultaneously.
A primary example of molecular hybridization is the "active substructure splicing method," which has been successfully applied to create derivatives based on the N-(thiophen-2-yl) nicotinamide framework. mdpi.comnih.gov In one research campaign, new fungicidal compounds were designed and synthesized by splicing the nicotinic acid nucleus, a known nitrogen-containing heterocycle with biological activity, and a thiophene nucleus, a sulfur-containing heterocycle present in many fungicides. mdpi.comnih.gov This strategy of conjugating two known active substructures led to the development of novel derivatives with potent fungicidal properties against cucumber downy mildew. mdpi.comnih.gov The resulting compounds were evaluated, with several showing excellent efficacy. mdpi.comnih.gov
Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives
| Compound | EC50 (mg/L) vs. Cucumber Downy Mildew |
| 4a | 4.69 |
| 4f | 1.96 |
| Diflumetorim (B165605) (Control) | 21.44 |
| Flumorph (B1672888) (Control) | 7.55 |
This table presents the half-maximal effective concentration (EC50) values for selected synthesized compounds compared to commercial fungicides, demonstrating the success of the molecular hybridization strategy. Data sourced from Molecules (2022). nih.gov
The strategy of conjugating active nuclei is a cornerstone in the development of Multi-Target Directed Ligands (MTDLs). nih.gov MTDLs are single molecules designed to interact with multiple biological targets, a particularly promising approach for complex multifactorial diseases like Alzheimer's or cancer. researchgate.netmdpi.com By linking different pharmacophores, researchers can create ligands that modulate distinct signaling pathways. nih.gov For example, a fragment that binds to a G-protein-coupled receptor could be linked to a cholinesterase inhibitor pharmacophore to create a dual-action agent for neurodegenerative disorders. nih.govmdpi.com The N-(thiophen-2-yl) nicotinamide scaffold, combining two distinct heterocyclic systems, exemplifies the foundational principle of MTDL design, where different structural components are merged to achieve a desired, and often multi-faceted, biological effect. mdpi.comnih.gov
Molecular Hybridization as a Drug Design Tool
Bioisosteric Replacement Studies
Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a compound's physicochemical properties, such as size, shape, and electronic distribution, which can lead to improved therapeutic outcomes. This approach involves substituting one atom or group of atoms with another that possesses similar properties.
Thiophene as a Bioisosteric Replacement for Phenyl Rings
The thiophene ring is frequently utilized as a bioisostere for a phenyl ring in drug design. nih.govresearchgate.net This substitution is advantageous for several reasons. Thiophene, an electron-rich heterocycle, can alter a molecule's interaction with biological targets. nih.gov The sulfur atom within the thiophene ring can participate in additional hydrogen bonding, potentially enhancing drug-receptor interactions. nih.gov
Replacement of Amide Bonds with Heterocycles (e.g., Triazole, Oxadiazole)
The amide bond is a common functional group in many biologically active molecules but is often susceptible to metabolic degradation by proteases. To enhance metabolic stability while retaining biological activity, the amide bond can be replaced with bioisosteric heterocycles such as triazoles and oxadiazoles. nih.govunimore.it
These five-membered heterocycles are effective amide mimics because they maintain a similar planar geometry and preserve the distribution of hydrogen bond donors and acceptors. researchgate.net For example, the 1,2,3-triazole ring is a well-established bioisostere for the amide bond and is noted for its stability under hydrolytic, oxidative, and reductive conditions. unimore.it This replacement can lead to new peptidomimetics with improved biological properties. nih.gov Similarly, the 1,2,4-oxadiazole (B8745197) has been successfully used as an amide bioisostere, resulting in compounds that were nearly equipotent to the parent amide-containing compound but with improved in vitro metabolic stability. nih.gov The successful use of a 1,2,4-triazole (B32235) to replace an amide has also been shown to improve potency and metabolic stability in certain inhibitors. acs.org
Table 1: Common Bioisosteric Replacements
| Original Functional Group | Bioisosteric Replacement | Potential Advantages | Reference |
|---|---|---|---|
| Phenyl Ring | Thiophene Ring | Improved metabolic stability, altered electronic properties, potential for additional hydrogen bonding, enhanced binding affinity. | nih.govnih.govcambridgemedchemconsulting.com |
| Amide Bond | 1,2,3-Triazole | Increased metabolic stability, maintains similar geometry and H-bonding patterns, chemical stability. | nih.govunimore.it |
| Amide Bond | 1,2,4-Oxadiazole | Increased metabolic stability while maintaining potency. | nih.govnih.gov |
Substituent Effects on Molecular Properties and Biological Activity
The introduction of various substituents onto the core structure of this compound is a critical method for fine-tuning its biological activity and molecular properties. The nature and position of these substituents can profoundly affect how the molecule interacts with its biological target.
Influence of Fluorination on Binding Affinity
Fluorination is a widely used strategy in medicinal chemistry to enhance a drug candidate's properties, including metabolic stability, bioavailability, and binding affinity. researchgate.netrsc.org The introduction of fluorine atoms can alter the electronic properties of a molecule and facilitate stronger interactions with target proteins. researchgate.net For instance, incorporating a strong electron-withdrawing group like fluorine can increase the inhibitory activity of a compound due to a stronger binding affinity at the active site. researchgate.net Fluorine can also influence protein-ligand binding by participating in various noncovalent interactions. researchgate.net However, the effect of fluorination is complex, and a higher degree of fluorination does not always correlate with higher affinity or more favorable binding kinetics. nih.gov The strategic placement of fluorine can be advantageous, but its impact is highly dependent on the specific molecular context. nih.govfu-berlin.de
Impact of Bulky Substituents
The size and shape of substituents play a crucial role in determining the binding affinity of a molecule. Structure-activity relationship (SAR) studies on nicotinamide-related compounds have shown that while small substituents are often tolerated, the introduction of bulky groups can lead to a loss of binding affinity. researchgate.net This is typically due to steric hindrance, where the large substituent prevents the molecule from fitting optimally into the binding pocket of the target protein. researchgate.net For example, in the development of N-(thiophen-2-yl) nicotinamide derivatives as fungicides, the fungicidal activity first increased and then decreased dramatically as the carbon chain length of an alkyloxy substituent grew, indicating an optimal size for activity. nih.gov
Modulation by Trifluoromethyl and Amino Groups
The trifluoromethyl (CF3) group is particularly significant in medicinal chemistry due to its unique properties. mdpi.com It is highly lipophilic, which can enhance membrane permeability, and is metabolically very stable. mdpi.com The inclusion of a trifluoromethyl group can improve a drug's pharmacokinetic profile and binding selectivity. mdpi.com In derivatives of 2-amino-6-(trifluoromethyl)nicotinic acid, the trifluoromethyl group is a key feature of compounds designed as inhibitors for biological targets. mdpi.com
Amino groups also play an important role in modulating biological activity. SAR studies on nicotinamide N-methyltransferase (NNMT) inhibitors, for example, have shown that the introduction of an amino group to a quinolinium scaffold can increase inhibitory activity tenfold compared to the parent compound. researchgate.net This highlights the potential for amino groups to form key interactions within the binding site, thereby enhancing potency.
Table 2: Effects of Different Substituents
| Substituent Type | Example Group(s) | General Impact on Activity/Properties | Reference |
|---|---|---|---|
| Halogenation | -F | Can increase binding affinity and metabolic stability. Effect is position-dependent. | researchgate.netnih.gov |
| Bulky Groups | Long alkyl chains | Can decrease binding affinity due to steric hindrance. An optimal size often exists. | researchgate.netnih.gov |
| Electron-Withdrawing | -CF3 (Trifluoromethyl) | Enhances lipophilicity, metabolic stability, and can improve binding affinity. | mdpi.commdpi.com |
| Electron-Donating | -NH2 (Amino) | Can significantly increase inhibitory potency by forming key interactions. | researchgate.net |
Role of Diazaspirodecane and Piperidine (B6355638) Moieties
The incorporation of cyclic moieties, such as diazaspirodecane and piperidine, into the molecular structure of this compound derivatives represents a key strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. While specific research on the integration of diazaspirodecane into this compound frameworks is not extensively documented in publicly available literature, the well-established roles of piperidine in drug design offer significant insights into the potential contributions of such structural modifications.
In the context of this compound derivatives, the introduction of a piperidine moiety could serve several purposes. It can act as a linker between the core nicotinamide structure and other peripheral groups, influencing the spatial orientation of these fragments. This can be crucial for optimizing interactions with the binding sites of biological targets. Furthermore, the basic nitrogen atom within the piperidine ring can be protonated at physiological pH, which can affect the compound's solubility, cell permeability, and potential for forming ionic interactions with acidic residues in a protein's active site.
The substitution pattern on the piperidine ring itself can also dramatically impact biological activity. For instance, in a series of N-phenyl-N-(piperidin-2-yl)propionamide derivatives developed as opioid ligands, substitutions on the piperidine-containing moiety led to compounds with high binding affinities and selectivity for the μ opioid receptor. nih.gov This highlights the importance of the piperidine scaffold in orienting key pharmacophoric elements.
While direct evidence for the role of diazaspirodecane in this compound derivatives is limited, spirocyclic systems, in general, are of great interest in drug discovery. They introduce three-dimensionality and structural complexity, which can lead to enhanced target selectivity and improved metabolic stability. The rigid nature of a spirocyclic framework like diazaspirodecane can lock the conformation of a molecule, reducing the entropic penalty upon binding to a receptor and potentially increasing potency.
Effects of Modifying Linkers and Peripheral Rings
The systematic modification of linkers and peripheral rings in derivatives of this compound is a fundamental approach to explore the structure-activity relationships (SAR) and optimize the desired biological effects. These modifications can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.
Research on N-arylpiperazine-modified analogues of KN-62, a P2X7 receptor antagonist, demonstrated that the length of the linker between a piperazine (B1678402) nitrogen and a phenyl ring was critical for activity. A one-carbon linker increased activity, while a two-carbon linker led to a tenfold decrease. nih.gov This illustrates the sensitivity of biological targets to the precise positioning of molecular fragments.
Modifications of the peripheral rings, such as the pyridine and thiophene rings of the this compound core, are also a key area of investigation. A study on the fungicidal activity of N-(thiophen-2-yl) nicotinamide derivatives provides concrete examples of how substitutions on these rings affect biological efficacy. mdpi.com
In this study, various substituents were introduced onto both the pyridine and thiophene rings, and the resulting compounds were tested for their activity against cucumber downy mildew (CDM). The results indicated that the nature and position of these substituents played a crucial role in determining the fungicidal potency.
For instance, maintaining a 5,6-dichloro substitution on the pyridine ring while altering the substituents on the thiophene ring led to a range of activities. The table below summarizes the in vivo fungicidal activities of selected N-(thiophen-2-yl) nicotinamide derivatives with modifications on the thiophene ring against CDM.
| Compound | R¹ on Thiophene Ring | R² on Thiophene Ring | R³ on Thiophene Ring | EC₅₀ (mg/L) against CDM |
|---|---|---|---|---|
| 4f | OC₂H₅ | CH₃ | CN | 1.96 |
| 4i | OCH₃ | CH₃ | CN | 4.69 |
| 4o | -CH₃NHCO- | >400 | ||
| 4q | -PhNHCO- | >400 |
These results demonstrate that small changes to the peripheral thiophene ring, such as altering an alkoxy group (from ethoxy in 4f to methoxy (B1213986) in 4i), can impact the fungicidal activity. mdpi.com More significant changes, like replacing the ester and cyano groups with a methylcarbamoyl (4o) or phenylcarbamoyl (4q) group, led to a dramatic loss of activity against CDM. mdpi.com
Similarly, modifications to the pyridine ring also influenced the fungicidal potency. The structure-activity relationship study revealed that di-halogen substitutions at the 5 and 6 positions of the pyridine ring were generally favorable for activity. mdpi.com
The strategic modification of linkers and peripheral rings is, therefore, a powerful tool for the optimization of this compound derivatives, allowing for the fine-tuning of their biological profiles for various therapeutic or agrochemical applications.
Structure Activity Relationship Sar Studies
Systematic Exploration of Structural Variations
Systematic variation of the chemical structure of thiophene-containing nicotinamides has been a key strategy in elucidating their SAR. This involves modifying both the nicotinamide (B372718) and the thiophene (B33073) rings to observe the resulting changes in biological activity, often against fungal pathogens like cucumber downy mildew.
Research into a series of N-(thiophen-2-yl) nicotinamide derivatives has demonstrated a clear link between their chemical structure and fungicidal potency. mdpi.comnih.gov The core structure, which combines the nicotinic acid and thiophene substructures, is considered significant for the discovery of novel agricultural fungicides. nih.gov The potency of these compounds is quantified by the half-maximal effective concentration (EC50), with lower values indicating higher potency.
For instance, in a study of various derivatives, compounds 4a and 4f exhibited exceptional fungicidal activities against cucumber downy mildew, with EC50 values of 4.69 mg/L and 1.96 mg/L, respectively. nih.gov These values were notably superior to commercial fungicides like diflumetorim (B165605) (EC50 = 21.44 mg/L) and flumorph (B1672888) (EC50 = 7.55 mg/L), highlighting the potential of this chemical scaffold. nih.gov The high efficacy of compound 4f was further confirmed in field trials, where its 10% EC formulation showed excellent control efficacies of 70% at 100 mg/L and 79% at 200 mg/L. nih.gov
The following table illustrates the correlation between the structure of selected compounds and their fungicidal potency against cucumber downy mildew.
| Compound | Substituents (R) | R¹ | R² | R³ | EC50 (mg/L) |
| 4a | 5-Cl | OC₂H₅ | CH₃ | CN | 4.69 |
| 4f | 5,6-Cl₂ | OC₂H₅ | CH₃ | CN | 1.96 |
| 4i | 5,6-Cl₂ | OCH₃ | CH₃ | CN | 8.31 |
| 4j | 5,6-Cl₂ | OCH(CH₃)₂ | CH₃ | CN | 21.94 |
| 4k | 5,6-Cl₂ | OC₃H₇ | CH₃ | CN | 30.41 |
| 4l | 5,6-Cl₂ | OC₄H₉ | CH₃ | CN | >100 |
Data sourced from studies on N-(thiophen-2-yl) nicotinamide derivatives. nih.govnih.gov
The nature and position of substituents on both the pyridine (B92270) and thiophene rings have a profound impact on the biological activity of these compounds.
Substitutions on the Pyridine Ring: Modifications on the pyridine ring of the nicotinamide scaffold have been shown to be a key determinant of fungicidal activity. A comparison between compounds with different substitutions on this ring reveals significant variations in potency. For example, the introduction of a second chlorine atom at the 6-position of the pyridine ring, moving from compound 4a (5-Cl) to 4f (5,6-Cl₂), resulted in a more than twofold increase in fungicidal activity, with the EC50 value dropping from 4.69 mg/L to 1.96 mg/L. nih.gov This suggests that increased halogenation on the pyridine moiety is beneficial for potency.
Substitutions on the Thiophene Ring: The substituents on the thiophene ring also play a crucial role. A systematic study of derivatives where the R¹ group on the thiophene ring was varied showed a distinct trend. nih.gov Keeping the potent 5,6-dichloro substitution on the pyridine ring constant, the R¹ substituent on the thiophene was altered. The series included methoxy (B1213986) (4i ), ethoxy (4f ), isopropoxy (4j ), n-propoxy (4k ), and n-butoxy (4l ) groups. nih.gov
The results indicated that the ethoxy group (in compound 4f ) provided the highest activity (EC50 = 1.96 mg/L). nih.gov The potency decreased as the alkyl chain length of the alkyloxy group increased, with the n-butoxy derivative 4l showing activity in the 100–400 mg/L range. nih.gov This demonstrates that while an alkyloxy group at this position is favorable, its size is a critical factor, with the ethoxy group representing an optimal balance for maximizing fungicidal potency in this series. nih.gov
Mapping Key Pharmacophoric Features
A pharmacophore model represents the essential spatial arrangement of molecular features that are necessary for a molecule to interact with a specific biological target. For thiophene-nicotinamide derivatives, identifying these features helps in designing more potent compounds.
The consistent fungicidal activity observed across various derivatives underscores the importance of the core N-(thiophen-2-yl) nicotinamide scaffold. The essential moieties for activity can be deduced from the SAR studies:
Nicotinamide Core : The pyridine ring, particularly when substituted with electron-withdrawing groups like chlorine, is a key component. The amide linker (CONH) is also vital for connecting the two heterocyclic rings.
Thiophene Ring : The presence of the thiophene ring is fundamental. Its substitutions, such as the cyano (CN), methyl (CH₃), and a small alkyloxy group (like ethoxy), are shown to be critical for high potency. nih.gov The combination of these specific substituents in compound 4f led to the highest activity observed in the studied series. nih.gov
The design strategy of combining these two active substructures, nicotinic acid and thiophene, has proven to be a successful approach for discovering fungicides with novel molecular structures. mdpi.comnih.gov
While specific crystallographic data detailing the binding mode of 5-(Thiophen-2-yl)nicotinamide or its close analogs with their biological target are not available in the provided search results, general principles of pharmacophore mapping can be applied. A pharmacophore model typically involves features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that interact with the target protein.
For nicotinamide-based compounds, the amide group can act as both a hydrogen bond donor (the N-H) and acceptor (the C=O). The nitrogen atom in the pyridine ring can also serve as a hydrogen bond acceptor. The thiophene ring and the pyridine ring provide aromatic surfaces that can engage in π-π stacking or hydrophobic interactions with the active site of the target enzyme. The specific substituents, such as the chlorine atoms, can further enhance binding through halogen bonding or by modifying the electronic properties of the rings.
Modulation of Therapeutic Profiles through Structural Changes
The therapeutic profile of compounds derived from this compound can be significantly altered through specific structural modifications. Research into the structure-activity relationship (SAR) of these derivatives has revealed that fungicidal efficacy is closely tied to the nature and position of substituents on both the pyridine and thiophene rings. These findings are crucial for the rational design of more potent fungicidal agents. mdpi.com
Detailed investigations have led to the synthesis of a series of N-(thiophen-2-yl)nicotinamide derivatives, providing valuable insights into their fungicidal action against pathogens such as cucumber downy mildew (Pseudoperonospora cubensis). mdpi.comnih.gov The core of these studies involves splicing the nicotinic acid and thiophene substructures, both of which are known to contribute to biological activity. mdpi.com
The fungicidal activity of these compounds was evaluated, with several derivatives demonstrating promising results. For instance, compounds 4a and 4f were identified as having excellent fungicidal properties, with EC50 values of 4.69 mg/L and 1.96 mg/L, respectively. nih.gov These values indicate a higher potency when compared to established fungicides like diflumetorim (EC50 = 21.44 mg/L) and flumorph (EC50 = 7.55 mg/L). nih.gov
Field trials further substantiated these findings, showing that a 10% EC formulation of compound 4f provided superior control of cucumber downy mildew compared to the commercial fungicides flumorph and mancozeb. mdpi.comnih.gov The success of these derivatives underscores the potential of N-(thiophen-2-yl)nicotinamides as lead compounds for the development of new and effective agricultural fungicides. mdpi.comnih.gov Structural confirmation of these novel compounds was achieved through various analytical techniques, including 1H NMR, 13C NMR, and HRMS spectra. mdpi.comnih.gov
The following interactive data tables summarize the structure-activity relationship data for a selection of N-(thiophen-2-yl)nicotinamide derivatives against cucumber downy mildew.
Table 1: In Vivo Fungicidal Activities of N-(thiophen-2-yl)nicotinamide Derivatives (4a-4s) against Cucumber Downy Mildew at 400 mg/L mdpi.com
| Compound | Rn | R1 | R2 | R3 | Control Efficacy (%) |
| 4a | H | OC2H5 | CH3 | CN | 89 |
| 4b | 5-Cl | OC2H5 | CH3 | CN | 86 |
| 4c | 6-Cl | OC2H5 | CH3 | CN | 83 |
| 4d | 5,6-Cl2 | OC2H5 | CH3 | H | 56 |
| 4e | 5,6-Cl2 | OC2H5 | H | CN | 79 |
| 4f | 5,6-Cl2 | OC2H5 | CH3 | CN | 93 |
| 4g | 5,6-Cl2 | OCH3 | CH3 | CN | 89 |
| 4h | 5,6-Cl2 | OCH(CH3)2 | CH3 | CN | 81 |
| 4i | 5,6-Cl2 | OC2H5 | CH3 | COOC2H5 | 86 |
| 4j | 5,6-Cl2 | OC2H5 | CH3 | CONH2 | 63 |
| 4k | 5,6-Cl2 | OC2H5 | CH3 | CSNH2 | 59 |
| 4l | 5,6-Cl2 | OC2H5 | C6H5 | CN | 76 |
| 4m | 5,6-Cl2 | OCH2CH2OCH3 | CH3 | CN | 69 |
| 4n | 6-CF3 | OC2H5 | CH3 | CN | 81 |
| 4o | 6-CH3 | OC2H5 | CH3 | CN | 73 |
| 4p | 6-OCH3 | OC2H5 | CH3 | CN | 68 |
| 4q | 6-OCF3 | OC2H5 | CH3 | CN | 75 |
| 4r | 6-SCH3 | OC2H5 | CH3 | CN | 65 |
| 4s | 6-SO2CH3 | OC2H5 | CH3 | CN | 53 |
| Diflumetorim | - | - | - | - | 73 |
| Flumorph | - | - | - | - | 81 |
Table 2: EC50 Values of N-(thiophen-2-yl)nicotinamide Derivatives (4a-4s) against Cucumber Downy Mildew mdpi.com
| Compound | Rn | R1 | R2 | R3 | EC50 (mg/L) |
| 4a | H | OC2H5 | CH3 | CN | 4.69 |
| 4b | 5-Cl | OC2H5 | CH3 | CN | 8.34 |
| 4c | 6-Cl | OC2H5 | CH3 | CN | 10.51 |
| 4f | 5,6-Cl2 | OC2H5 | CH3 | CN | 1.96 |
| 4g | 5,6-Cl2 | OCH3 | CH3 | CN | 5.28 |
| 4h | 5,6-Cl2 | OCH(CH3)2 | CH3 | CN | 13.72 |
| 4i | 5,6-Cl2 | OC2H5 | CH3 | COOC2H5 | 7.85 |
| 4n | 6-CF3 | OC2H5 | CH3 | CN | 15.63 |
| Diflumetorim | - | - | - | - | 21.44 |
| Flumorph | - | - | - | - | 7.55 |
Computational and Theoretical Chemistry Investigations
Molecular Modeling and Simulations
Molecular modeling and simulation are powerful tools for understanding chemical and biological systems at a molecular level. These techniques are often applied in drug discovery to predict how a molecule might interact with a biological target.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. It is commonly used to forecast the interaction between a small molecule (ligand) and a protein. While studies have been conducted on various nicotinamide (B372718) and thiophene (B33073) derivatives, specific docking studies detailing the binding of 5-(Thiophen-2-yl)nicotinamide to any protein target have not been identified in the available literature. nih.govmdpi.comresearchgate.netsemanticscholar.org
Prediction of Binding Affinities and Modes
Information regarding the predicted binding affinities (such as docking scores in kcal/mol) and specific binding modes for this compound is not available in the reviewed sources. Research on related structures, such as other thiophene-based carboxamides, indicates that such studies are feasible but have not been published for this particular compound. researchgate.net
Identification of Key Binding Site Residues
There is no available data identifying key amino acid residues that may form hydrogen bonds, hydrophobic interactions, or other stabilizing contacts with this compound within a protein's active site.
Molecular Dynamics Simulations for System Stability and Dynamic Behavior
Molecular dynamics (MD) simulations provide insights into the physical movement of atoms and molecules over time. This technique can assess the stability of a ligand-protein complex. No published MD simulation studies were found for this compound to evaluate its dynamic behavior or the stability of its potential interactions with any biological target. General studies on other thiophene derivatives confirm the utility of MD simulations in assessing complex stability. mdpi.com
Homology Modeling for Protein Structure Prediction
Homology modeling is a technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and its similarity to a known protein structure (a template). This method is applied when the structure of a target protein has not been determined experimentally. There are no specific reports of homology modeling being used to generate a protein target structure for the subsequent study of its interaction with this compound.
Cheminformatics and Predictive Modeling
Cheminformatics and predictive modeling are essential computational tools in modern drug discovery, enabling the efficient screening of large compound libraries and the prediction of their biological activities and pharmacokinetic properties. These in silico methods help to prioritize candidates for synthesis and experimental testing, thereby accelerating the development of new therapeutic agents. For this compound and its derivatives, these computational approaches are crucial for understanding their potential as drug candidates.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dovepress.combiorxiv.org By identifying the physicochemical properties and structural features that are critical for a compound's activity, QSAR models can predict the activity of new, unsynthesized compounds. dovepress.combiorxiv.org
In the context of this compound and its analogs, QSAR studies can elucidate the structural requirements for their desired biological effect. For instance, a study on N-(thiophen-2-yl) nicotinamide derivatives revealed that modifications on the pyridine (B92270) ring significantly influenced their fungicidal activity, indicating a clear structure-activity relationship. Such studies often involve the calculation of various molecular descriptors, which are numerical values that describe the chemical and physical properties of a molecule. These descriptors can include electronic properties (like atomic charges and orbital energies), steric properties (related to the size and shape of the molecule), and hydrophobic properties (such as the partition coefficient, logP). dovepress.com
A typical QSAR model is expressed as an equation that links these descriptors to the biological activity, often represented as the logarithm of the inverse of the half-maximal inhibitory concentration (log 1/IC50) or effective concentration (log 1/EC50). dovepress.com For example, a QSAR model for a set of compounds might look like:
log 1/IC50 = c1 * (descriptor 1) + c2 * (descriptor 2) + ... + constant
Where c1, c2, etc., are coefficients determined from the regression analysis. dovepress.com The statistical quality of a QSAR model is assessed using parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the standard deviation. dovepress.combiolscigroup.us A high r² value (close to 1) indicates a good fit of the model to the data, while a high q² value suggests good predictive ability. dovepress.comresearchgate.net
The insights gained from QSAR models can guide the rational design of more potent and selective derivatives of this compound by suggesting specific structural modifications that are likely to enhance activity.
Table 1: Key Parameters in QSAR Modeling
| Parameter | Description | Importance |
|---|---|---|
| Molecular Descriptors | Numerical values representing the chemical and physical properties of a molecule (e.g., electronic, steric, hydrophobic). | Form the basis of the QSAR model, linking structure to activity. dovepress.com |
| Biological Activity | A quantitative measure of the effectiveness of a compound (e.g., IC50, EC50). | The dependent variable that the QSAR model aims to predict. biorxiv.org |
| Correlation Coefficient (r²) | A statistical measure of how well the regression line approximates the real data points. | Indicates the goodness of fit of the QSAR model. dovepress.combiolscigroup.us |
| Cross-validated r² (q²) | A measure of the predictive ability of the model, assessed by leaving out data points during model construction. | Helps to prevent overfitting and assesses the model's robustness. dovepress.comresearchgate.net |
| Standard Deviation (s) | Measures the dispersion of the data relative to its mean. | Indicates the precision of the model's predictions. dovepress.combiolscigroup.us |
| F-statistic | A statistical test to assess the overall significance of the regression model. | Determines if the model provides a better fit than a model with no independent variables. dovepress.com |
Machine learning (ML) has become a powerful tool in drug discovery for the rapid screening of vast chemical libraries to identify potential drug candidates. nih.govnih.gov Unlike traditional QSAR models that often rely on linear regression, ML algorithms can capture complex, non-linear relationships between a compound's features and its biological activity. nih.gov
For screening compounds related to this compound, various supervised learning algorithms can be employed, including:
Random Forest (RF)
Support Vector Machines (SVM)
Artificial Neural Networks (ANN)
Deep Neural Networks (DNN) nih.gov
These models are trained on large datasets of molecules with known activities. nih.govacs.org The molecules are typically represented by "fingerprints," which are bit strings that encode structural features. nih.gov Morgan fingerprints and protein-ligand extended connectivity fingerprints (PLEC) are commonly used for this purpose. nih.gov
The process of using ML for virtual screening involves:
Data Collection and Preparation: A large dataset of compounds with known biological activity against a specific target is compiled. nih.govacs.org
Featurization: Each molecule is converted into a numerical representation, such as a molecular fingerprint or a set of descriptors. nih.gov
Model Training: A machine learning algorithm is trained on the prepared dataset to learn the relationship between the molecular features and activity. nih.gov
Virtual Screening: The trained model is then used to predict the activity of a large library of new or untested compounds. arxiv.org
The performance of ML models is often evaluated using metrics like the Receiver Operating Characteristic Area Under the Curve (ROC-AUC). acs.org A higher ROC-AUC value indicates a better ability of the model to distinguish between active and inactive compounds. acs.org Studies have shown that ML models can significantly enhance the efficiency of virtual screening, leading to the identification of novel and potent compounds. nih.govarxiv.org
For a compound to be a successful drug, it must not only be potent against its target but also possess favorable ADMET properties. researchgate.net Computational models are widely used to predict these properties early in the drug discovery process, helping to filter out compounds that are likely to fail in later stages of development due to poor pharmacokinetics or toxicity. nih.govuobaghdad.edu.iq
For this compound and its derivatives, ADMET prediction tools can assess their potential as orally bioavailable drugs. Several key parameters are evaluated:
Absorption: This refers to the ability of a drug to pass through biological membranes, such as the intestinal wall, to enter the bloodstream. Predictions often include human intestinal absorption (HIA) and Caco-2 cell permeability. nih.gov
Distribution: This describes how a drug spreads throughout the body. Important factors include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. nih.gov
Metabolism: This involves the chemical modification of a drug by enzymes in the body, primarily in the liver. Predictions often focus on inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs. nih.gov
Excretion: This is the process by which a drug and its metabolites are removed from the body.
Toxicity: This assesses the potential for a compound to cause adverse effects. Predictions can include mutagenicity, carcinogenicity, and hepatotoxicity. nih.gov
These predictions are often based on a compound's structural features and physicochemical properties. For example, "drug-likeness" is often assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. u-tokyo.ac.jp
Table 2: Predicted ADMET Properties for a Hypothetical this compound Derivative
| Property | Predicted Value/Classification | Implication for Drug-Likeness |
|---|---|---|
| Human Intestinal Absorption (HIA) | Good | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | Moderate to High | Suggests good passive diffusion across the intestinal epithelium. nih.gov |
| Blood-Brain Barrier (BBB) Penetration | Low | May not readily cross into the central nervous system, which can be desirable to avoid CNS side effects. nih.gov |
| Plasma Protein Binding (PPB) | High (>90%) | The free concentration of the drug available to act on the target may be low. nih.gov |
| CYP2D6 Inhibition | Non-inhibitor | Less likely to cause drug-drug interactions with drugs metabolized by this enzyme. nih.gov |
| Hepatotoxicity | Low risk | Reduced potential for liver damage. |
| Mutagenicity (Ames test) | Non-mutagenic | Unlikely to cause genetic mutations. nih.gov |
Lipophilicity, the "fat-loving" nature of a molecule, is a critical physicochemical property that significantly influences a drug's ADMET profile. researchgate.net It is commonly quantified by the logarithm of the partition coefficient (logP) or the distribution coefficient (logD at a specific pH). researchgate.net
Lipophilicity plays a dual role in membrane permeability. A certain degree of lipophilicity is necessary for a compound to partition into and diffuse across the lipid bilayers of cell membranes. researchgate.netulisboa.pt However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and non-specific binding to other biological targets, which can cause toxicity. researchgate.net
The relationship between lipophilicity and permeability is often captured by the "Rule of Five," which suggests that poor permeation is more likely when the calculated logP (ClogP) is greater than 5. u-tokyo.ac.jp However, this is a guideline, and many effective drugs fall outside these rules. u-tokyo.ac.jp Therefore, a holistic assessment considering other factors like molecular size, shape, and hydrogen bonding capacity is essential for predicting membrane permeability. u-tokyo.ac.jp
Mechanistic Biological Research
Enzyme Inhibition and Modulation Studies
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD⁺ salvage pathway, catalyzing the rate-limiting step of converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN). acs.orgtermedia.plnih.gov This pathway is the primary source of NAD⁺ synthesis in mammals, outside of the liver. acs.org The inhibition of NAMPT is a therapeutic strategy being explored, particularly in oncology, due to the high dependence of cancer cells on NAD⁺ for their rapid proliferation and survival. nih.govplos.orgoaepublish.com Several small molecule inhibitors of NAMPT have been developed, and understanding their mechanisms of action is crucial. oaepublish.com
The NAD⁺ salvage pathway is essential for replenishing cellular NAD⁺ pools that are depleted by various NAD⁺-consuming enzymes like PARPs and sirtuins. acs.orgnih.gov This pathway begins with the conversion of nicotinamide to NMN by NAMPT. nih.gov NMN is then converted to NAD⁺ by nicotinamide mononucleotide adenylyltransferases (NMNATs). nih.gov
The compound 5-(Thiophen-2-yl)nicotinamide, also referred to as gliocidin in some studies, and its analogs have been shown to interact with the NAD⁺ salvage pathway. nih.govnih.gov These nicotinamide-mimetic compounds can be metabolized by the enzymes of this pathway, specifically NAMPT and NMNAT1. nih.govnih.gov This metabolic conversion leads to the formation of unnatural NAD⁺ derivatives. nih.gov For instance, gliocidin is anabolized by NMNAT1 into gliocidin-adenine dinucleotide (GAD), a tumoricidal metabolite. nih.gov The activity of these compounds is dependent on the functional integrity of the NAD⁺ salvage pathway, as genetic screens have revealed that both NAMPT and NMNAT1 are necessary for their effects. nih.gov Inhibition of the metabolic processing of these compounds by the salvage pathway blocks their activity. nih.gov
Pharmacological inhibition of NAMPT has been shown to decrease cancer cell survival and induce autophagy in a manner independent of p53. nih.gov This effect can be reversed by providing NMN, the product of the NAMPT reaction, confirming the on-target effect of NAMPT inhibition. nih.gov The significance of the NAD⁺ salvage pathway in cancer is further highlighted by the observation that some cancer cells that lack the expression of nicotinate (B505614) phosphoribosyltransferase (NAPRT), an enzyme in a compensatory NAD⁺ synthesis pathway, are more sensitive to NAMPT inhibitors. nih.gov
Recent research has uncovered that the activity of NAMPT can be modulated allosterically. nih.gov Positive allosteric modulators (N-PAMs) of NAMPT have been identified that bind to a "rear channel" of the enzyme, distinct from the active site. acs.orgnih.govacs.org This binding event can increase the enzyme's catalytic activity and alleviate the feedback inhibition that is normally exerted by NAM and NAD⁺. acs.orgnih.gov
The mechanism of allosteric activation involves the regulation of NAM binding and turnover. nih.gov The binding of N-PAMs to the rear channel can influence whether NAM binding is productive, leading to NMN formation, or non-productive. nih.govnih.gov This allosteric site provides a novel target for the development of pharmacological agents designed to enhance NAD⁺ levels in tissues where it is depleted, such as in aging or metabolic diseases. nih.gov The discovery of this rear channel has been pivotal in understanding how both inhibitors and activators can interact with NAMPT. researchgate.net Co-crystal structures of NAMPT with N-PAMs have confirmed this allosteric binding mode and provided a structural basis for the optimization of these modulators. nih.govacs.org
Nicotinamide nucleotide adenylyltransferase 1 (NMNAT1) is another key enzyme in the NAD⁺ salvage pathway, responsible for the conversion of NMN to NAD⁺. nih.govnih.gov It has been found that this compound and its analogs require NMNAT1 for their biological activity. nih.govnih.gov Genetic screens have confirmed that NMNAT1 is essential for the function of these compounds. nih.gov
The compound gliocidin, a nicotinamide mimetic, is converted by NMNAT1 into its active metabolite, gliocidin-adenine dinucleotide (GAD). nih.gov This process is a crucial step in its mechanism of action. GAD then acts as an inhibitor of other enzymes, demonstrating a "prodrug" strategy where the cancer cell's own metabolic machinery is co-opted to generate a toxic substance. nih.gov The expression of NMNAT1 can be induced by certain DNA alkylating agents, which can synergistically enhance the cell-killing effects of gliocidin. nih.gov Beyond its role in NAD⁺ synthesis, NMNAT1 has also been implicated in the regulation of ribosomal RNA transcription through its interaction with the nucleolar repressor protein nucleomethylin and the NAD⁺-dependent deacetylase SirT1. nih.gov
Inosine-5′-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, catalyzing the conversion of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). uq.edu.aucsic.esmdpi.com This pathway is critical for the proliferation of cells, and IMPDH has been identified as a target for anticancer and antiviral therapies. nih.govresearchgate.net
Thiophenyl derivatives of nicotinamide, including this compound, have been shown to indirectly inhibit IMPDH. nih.gov These compounds are first metabolized by the NAD⁺ salvage pathway enzymes, NAMPT and NMNAT1, into unnatural adenine (B156593) dinucleotide (AD) analogs. nih.gov These AD analogs then act as inhibitors of IMPDH. nih.gov For example, gliocidin is metabolized to GAD, which then blocks the NAD⁺-dependent conversion of IMP to XMP by IMPDH2, the isoform of IMPDH often elevated in cancer cells. nih.govnih.gov
Cryo-electron microscopy has provided structural insights into how GAD inhibits IMPDH2. rcsb.org GAD binds to the NAD⁺ pocket of the enzyme, but due to its structure, it forces a bend that prevents the crucial stacking interactions with IMP that are necessary for the hydride transfer reaction. nih.gov This blockade of the active site leads to a reduction in intracellular guanine nucleotide levels, causing replication stress and ultimately cell death in cancer cells. nih.gov
| Compound | Target Enzyme | Mechanism of Action | Effect |
|---|---|---|---|
| This compound (Gliocidin) | IMPDH2 | Indirect inhibition via its metabolite, GAD, which blocks the NAD+ pocket of IMPDH2. | Inhibition of de novo guanine nucleotide synthesis, leading to replication stress and cell death. |
| Thiophenyl derivatives of nicotinamide | IMPDH | Metabolized by the NAD+ salvage pathway to unnatural adenine dinucleotide analogs that inhibit IMPDH. | Inhibition of IMPDH activity and subsequent disruption of guanine nucleotide pools. |
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. researchgate.netidrblab.net HDAC inhibitors have emerged as a promising class of anticancer agents. nih.gov
Certain derivatives of this compound have been investigated as HDAC inhibitors. Specifically, N-(2-amino-5-(thiophen-2-yl)phenyl)nicotinamide has been identified as an inhibitor of HDACs. idrblab.netidrblab.net Structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of these compounds. For example, the incorporation of a biaryl zinc-binding motif into a nicotinyl scaffold has led to selective inhibitors of HDAC1 and HDAC2. researchgate.net Additionally, new 5-aryl-substituted 2-aminobenzamide-type HDAC inhibitors have been developed, with some showing oral bioavailability and anti-tumor activity. dntb.gov.ua
| Compound | Target HDACs | Reported Activity |
|---|---|---|
| N-(2-amino-5-(thiophen-2-yl)phenyl)nicotinamide | HDACs | IC50 = 65 nM |
| Spirocyclic nicotinamide derivatives | HDAC1/HDAC2 | Exhibited notable inhibitory activity and selectivity for HDAC1/HDAC2. |
| 5-(Thiophen-2-yl)-substituted 2-aminobenzamide (B116534) derivatives | HDAC1/2 | Showed promising inhibitory activities against HCT116 cell growth and HDAC1/2. |
Sirtuin (SIRT1, SIRT3) Inhibition and Deacetylation Mechanisms
The nicotinamide moiety, a core component of this compound, is the endogenous inhibitor of sirtuins, a class of NAD⁺-dependent protein deacetylases. mdpi.comnih.gov Sirtuins, including the nuclear SIRT1 and the mitochondrial SIRT3, regulate numerous cellular processes. nih.govnih.gov Inhibition by nicotinamide and its analogs is a key regulatory mechanism for sirtuin activity. mdpi.comnih.gov The inhibitory concentration (IC₅₀) of nicotinamide against SIRT1 is approximately 68.1 µM, while for SIRT3, it is around 36.7 µM. nih.gov
Nicotinamide inhibits sirtuins through a mechanism known as the base exchange pathway. mdpi.comnih.gov This is not a simple competitive or non-competitive inhibition but a reversal of a key catalytic step. bioline.org.br In the sirtuin-catalyzed deacetylation reaction, NAD⁺ is cleaved, releasing nicotinamide and forming a 1'-O-alkylamidate intermediate between the acetyl-lysine substrate and ADP-ribose. mdpi.comnih.gov The released nicotinamide can then rebind to the enzyme and attack this high-energy intermediate, reversing the reaction to regenerate NAD⁺ and the original acetylated substrate. mdpi.comnih.govbioline.org.br This process effectively stalls the forward deacetylation reaction, leading to inhibition. mdpi.com
Sirtuin activity is intrinsically linked to the cellular energy state through its dependence on the co-substrate NAD⁺. nih.govnih.gov Sirtuins function as NAD⁺ sensors, as their enzymatic activity is regulated by the physiological concentrations of this cofactor. nih.gov The deacetylation reaction consumes one molecule of NAD⁺ for every acetyl group removed. nih.gov Nicotinamide, as a direct product of this reaction, acts as a negative feedback regulator. nih.govnih.gov Its inhibitory effect via the base exchange pathway creates a dynamic equilibrium, making sirtuin activity sensitive not only to NAD⁺ availability but also to the concentration of its own byproduct, nicotinamide. nih.govnih.gov
Succinate (B1194679) Dehydrogenase (SDH) Enzymatic Inhibition
Derivatives of N-(thiophen-2-yl) nicotinamide have been investigated as potential inhibitors of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain. irb.hrheraldopenaccess.us Research in the field of agricultural fungicides has shown that compounds designed by combining nicotinic acid and thiophene (B33073) substructures exhibit inhibitory activity against SDH. irb.hrheraldopenaccess.us For example, a series of N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized, with some showing potent fungicidal effects attributed to SDH inhibition. irb.hr Furthermore, it has been demonstrated that the deacetylase activity of SIRT3 can regulate SDH activity by deacetylating its SdhA subunit, and this process can be inhibited by nicotinamide. This suggests a potential indirect regulatory role for nicotinamide-based compounds on SDH function.
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
While direct studies on this compound itself are limited, research on structurally related compounds highlights the potential for this chemical class to interact with cholinesterases. Thiophene derivatives have been explored as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). bioline.org.br For example, certain thiophene-based carbamates show selective and potent inhibition of BChE. mdpi.com One study on 2,3-dihydro-1,5-benzothiazepines found that a derivative with a 2-thienyl moiety exhibited greater inhibitory activity against BChE than AChE, with molecular docking suggesting the thiophene group forms a key hydrophobic interaction with an isoleucine residue (Ile69) in the BChE active site. bioline.org.br Nicotinamide itself has also been identified as an uncompetitive inhibitor of AChE. nih.gov
Nitric Oxide Synthase (nNOS, iNOS, eNOS) Inhibition
Structurally related compounds, particularly thiophene-2-carboximidamides, have been extensively developed as potent and selective inhibitors of nitric oxide synthase (NOS) isoforms. The thiophene-2-carboximidamide (B1620697) fragment acts as a bioisostere of the 2-aminopyridine (B139424) moiety, mimicking the guanidinium (B1211019) group of the natural substrate L-arginine and interacting with a conserved glutamate (B1630785) residue in the active site of NOS enzymes (e.g., Glu592 in nNOS).
Significant efforts have focused on achieving selectivity for neuronal NOS (nNOS) over endothelial NOS (eNOS) and inducible NOS (iNOS) to minimize side effects. Hybrid inhibitors combining the thiophene-2-carboximidamide head with other structural features have yielded compounds with low nanomolar potency and high selectivity. For example, inhibitor '14' in one study showed a Kᵢ of 5 nM for nNOS, with 540-fold selectivity over eNOS and 340-fold selectivity over iNOS. The structural basis for this selectivity often relates to how different linkers and tail groups on the inhibitor interact with non-conserved residues at the entrance of the active site.
Table 2: Nitric Oxide Synthase Inhibition by Thiophene-Based Analogs
| Compound | Target NOS | Kᵢ (nM) | Selectivity (nNOS/eNOS) | Selectivity (nNOS/iNOS) | Reference |
|---|---|---|---|---|---|
| Compound 13 | nNOS | 5 | 440-fold | 260-fold | |
| Compound 14 | nNOS | 5 | 540-fold | 340-fold | |
| Compound 26 | nNOS | 17 (IC₅₀) | 1664-fold | - |
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors, making it a well-established target for antimicrobial and anticancer therapies. sigmaaldrich.commdpi.com DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key step in folate metabolism. nih.govacs.org Inhibition of this enzyme disrupts the production of purines, thymidylate, and certain amino acids, ultimately leading to cell death. nih.govnih.gov
The thiophene scaffold, a component of this compound, is present in various known DHFR inhibitors and antimicrobial agents. nih.govacs.org The nicotinamide moiety, a derivative of vitamin B3, is involved in cellular metabolism and can interact with enzymes. smolecule.comwikipedia.org The combination of these structural features suggests a potential for this compound derivatives to act as DHFR inhibitors. smolecule.com
Research into related compounds has shown that thiophene-pyrazolyl-thiazole hybrids can effectively suppress the DHFR enzyme. nih.gov Molecular docking studies of other novel DHFR inhibitors have highlighted the importance of specific amino acid interactions for binding and inhibitory activity. mdpi.com While direct studies on this compound as a DHFR inhibitor are not extensively detailed in the provided results, the structural components and the established role of DHFR as a therapeutic target suggest this as a plausible mechanism of action warranting further investigation. nih.govsmolecule.comwikipedia.org
Glycosylphosphatidylinositol (GPI) Biosynthesis Inhibition
Glycosylphosphatidylinositol (GPI) anchors are essential for attaching proteins to the cell surface in fungi and are crucial for their growth and viability. nih.govmit.edu The inhibition of GPI biosynthesis represents a promising strategy for the development of novel antifungal agents. nih.govmit.edu
Derivatives of 2-aminonicotinamide, which share a core structure with this compound, have been designed and synthesized based on known inhibitors of GPI biosynthesis. nih.gov These compounds have demonstrated potent in vitro antifungal activity against various Candida species, including fluconazole-resistant strains. nih.gov For instance, certain 2-amino-N-((thiophen-2-yl)methyl)nicotinamide derivatives have shown excellent activity against Candida albicans with MIC80 values as low as 0.0313 μg/mL. nih.gov
Mechanistic studies involving electron microscopy and laser confocal microscopy have confirmed that these compounds target the cell wall and reduce the GPI anchor content on the cell surface of C. albicans. nih.gov This disruption of GPI anchor biosynthesis leads to overwhelming stress on the endoplasmic reticulum, a key organelle in protein synthesis and modification. mit.edu A novel fungicide, aminopyrifen, has also been found to inhibit the GWT-1 protein, a critical enzyme in GPI-anchor biosynthesis in Neurospora crassa. researchgate.net
Molecular Target Identification and Binding Investigations
Interaction with Specific Enzymes and Receptors
The structural features of this compound and its analogs suggest interactions with a variety of biological targets. The nicotinamide component can interact with enzymes involved in cellular metabolism, while the thiophene ring can target specific receptors or channels with aromatic binding sites. smolecule.com
Analogues of this compound have been shown to inhibit Epidermal Growth Factor Receptor (EGFR), a key player in cancer development, by binding to its ATP pocket with IC₅₀ values in the nanomolar range. Additionally, these compounds have been found to disrupt bacterial DNA gyrase. The combination of the electron-rich thiophene structure and the metabolically relevant nicotinamide enhances molecular interactions with these biological targets.
Binding to Active Sites and Allosteric Pockets
Research on related compounds provides insight into the potential binding modes of this compound. For example, a derivative, ALW-II-41-27, acts as a type II kinase inhibitor by targeting both the ATP-binding pocket and an allosteric site adjacent to the "DFG" motif of the ephrin type-A receptor 2 (EphA2). sigmaaldrich.com This dual binding mode contributes to its enhanced inhibitory activity. sigmaaldrich.com
Furthermore, in the context of dihydrofolate reductase (DHFR), inhibitors that are structural analogues of the substrate, dihydrofolate, are known to bind to the active site of the enzyme. wikipedia.org Some inhibitors have also been shown to bind to allosteric sites on E. coli DHFR, leading to uncompetitive or non-competitive inhibition. wikipedia.org
Exploration of Viral Protein Targets (e.g., RdRp, S^pro, M^pro, PL^pro for SARS-CoV-2)
The emergence of SARS-CoV-2 has spurred research into inhibitors of its key viral proteins, which are crucial for replication and pathogenesis.
RNA-dependent RNA polymerase (RdRp): RdRp (also known as nsp12) is a central enzyme in the replication and transcription of the viral RNA genome, making it a primary target for antiviral drugs. ebi.ac.ukthenativeantigencompany.comwebpoisoncontrol.org While direct evidence for this compound binding to SARS-CoV-2 RdRp is limited, a known inhibitor of flaviviral RdRp, HeE1-2Tyr, which also shows activity against SARS-CoV-2 RdRp, contains a benzothiazole (B30560) core that is structurally related to the thiophene ring. beilstein-journals.org Structural studies of other non-nucleoside inhibitors have revealed binding sites within the RdRp that can be targeted. nih.gov
Papain-like Protease (PLpro): The SARS-CoV-2 papain-like protease (PLpro) is essential for processing viral polyproteins and plays a role in the host immune response. nih.govacs.org It is considered a promising, albeit challenging, drug target. nih.govrcsb.org Noncovalent inhibitors have been developed to target the PLpro active site, specifically by modulating the BL2-loop and engaging the BL2-groove. nih.govacs.org Extensive exploration of thiophene-2-alkylamides has been conducted, with substituents at the 2-thiophene position influencing inhibitor potency. nih.govacs.org
Main Protease (Mpro or 3CLpro): The main protease (Mpro) is another critical enzyme for viral replication, and its inhibition is a key therapeutic strategy. While there is no direct data on this compound, research has identified furan-based inhibitors for SARS-CoV-2 Mpro, indicating that heterocyclic compounds can be effective.
Cellular and Subcellular Mechanistic Effects (In Vitro Studies)
In vitro studies on derivatives of this compound have revealed significant cellular and subcellular effects. As previously mentioned, certain 2-aminonicotinamide derivatives that inhibit GPI biosynthesis have been shown to target the fungal cell wall. nih.gov This leads to a decrease in GPI anchor content on the cell surface of Candida albicans, a critical effect for its antifungal activity. nih.gov
Furthermore, the inhibition of GPI biosynthesis can cause profound stress on the fungal endoplasmic reticulum. mit.edu This disruption of protein homeostasis creates new vulnerabilities in the organism that could be exploited for synergistic therapeutic approaches. mit.edu The resulting compromise of the cell wall also exposes β-glucan on the fungal surface, which can enhance recognition by host immune cells and trigger a pro-inflammatory response, aiding in the clearance of the pathogen. mit.edu
Modulation of Cellular Metabolism and DNA Repair Processes
The structural components of this compound, namely the nicotinamide and thiophene moieties, are found in molecules known to be active in cellular metabolism and DNA repair. The nicotinamide portion is a key component of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. nih.gov Poly(ADP-ribose)polymerase (PARP) enzymes, which play a significant role in DNA repair, use NAD+ as a substrate. nih.govumanitoba.ca Inhibitors of PARP often contain a nicotinamide-like structure to competitively inhibit the enzyme. umanitoba.caacs.orgcrimsonpublishers.com The design of PARP-1 inhibitors is frequently based on mimicking the nicotinamide moiety of NAD+. nih.gov While the thiophene ring is a component in various biologically active compounds, specific studies detailing the direct impact of this compound on cellular metabolism and DNA repair processes are not extensively documented in the reviewed literature.
Apoptosis Induction and Cell Cycle Arrest in Cell Lines
The induction of apoptosis and the arrest of the cell cycle are key mechanisms for anti-cancer agents. Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors can induce apoptosis in cancer cells. researchgate.net These inhibitors often work by depleting the NAD+ pool, which in turn affects ATP synthesis and can lead to a decrease in cell proliferation and an increase in apoptosis. researchgate.net Some NAMPT inhibitors have been synthesized to include a thiophene moiety. researchgate.netnih.gov Although modifications on the nicotinamide part of related compounds are noted to potentially improve apoptotic activity in cancer cells, specific research data demonstrating the direct effects of this compound on apoptosis induction and cell cycle arrest in specific cell lines is not detailed in the available search results.
Modulation of Inflammatory Pathways
Thiophene derivatives have been investigated for a variety of pharmacological effects, including anti-inflammatory activities. nih.govmdpi.com However, specific studies focusing on the direct modulatory effects of this compound on key inflammatory pathways have not been identified in the provided search results.
Neuroprotective Mechanisms (e.g., Neurotrophic Factor Production)
While various nicotinamide and thiophene derivatives are explored for a range of biological activities, there is no specific information available within the search results that details the neuroprotective mechanisms of this compound, including any potential role in the production of neurotrophic factors.
Impact on Cellular Redox Status and Oxidative Stress
The cellular redox status and oxidative stress are critical in various physiological and pathological processes. Some thiophene-containing compounds have been associated with effects on reactive oxygen species (ROS). For instance, the apoptotic effect of certain natural thiophenes has been attributed to the generation of ROS via NADPH oxidase. mdpi.com Additionally, NAMPT inhibitors have been shown to induce high levels of ROS production upon cell death in malignant cells. researchgate.net However, direct experimental evidence and detailed findings on the specific impact of this compound on cellular redox status and oxidative stress are not available in the reviewed literature.
Interference with Purine (B94841) Synthesis Pathways
There is no specific information available in the search results detailing any interference of this compound with purine synthesis pathways.
Future Research Directions and Academic Prospects
Further Structural Optimization for Enhanced Biological Potency and Selectivity
The core structure of 5-(Thiophen-2-yl)nicotinamide, which combines a thiophene (B33073) ring with a nicotinamide (B372718) moiety, presents a versatile scaffold for chemical modification. Future efforts will concentrate on systematic structural alterations to enhance its biological potency and selectivity towards specific targets.
Key areas for optimization include:
Substitution on the Thiophene and Nicotinamide Rings: Modifications to these rings can significantly impact activity. For example, introducing substituents on the thiophene ring has been shown to boost potency against certain fungal strains. Similarly, altering the nicotinamide portion can lead to improved efficacy in cancer cells. Halogenation is one such strategy that has demonstrated the potential to enhance both potency and bioavailability.
Amide Group Modifications: The amide linker is a critical component for structure-activity relationships. Research into varying the substituents on the amide group will be crucial to determine if biological activity can be maintained or improved. csic.es
Exploration of Bioisosteres: Replacing the thiophene ring with other five-membered heterocyclic rings, such as furan (B31954) or thiazole (B1198619), could lead to analogs with improved activity or selectivity. nih.gov Initial studies have shown that furan and thiazole analogs exhibit comparable antimalarial activity, with some showing improved selectivity. nih.gov
One notable study demonstrated that N-(thiophen-2-yl) nicotinamide derivatives are valuable lead compounds for further structural optimization. researchgate.netmdpi.com Specifically, compound 4f from this series was identified as a promising fungicide candidate for further development against cucumber downy mildew. researchgate.netmdpi.com
In-depth Mechanistic Elucidation of Biological Activities
While this compound and its analogs have shown promise in various biological assays, a comprehensive understanding of their mechanisms of action is largely still to be uncovered. Future research will need to employ a range of techniques to elucidate how these compounds exert their effects at the molecular and cellular levels.
Potential avenues of investigation include:
Target Identification and Validation: Identifying the specific molecular targets of these compounds is paramount. Techniques such as affinity chromatography, proteomics, and genetic screens can be used to pinpoint the proteins or pathways with which they interact. For instance, analogs have been shown to inhibit kinases like EGFR by binding to the ATP pocket.
Enzyme Kinetics and Binding Studies: For compounds that target enzymes, detailed kinetic studies will be necessary to determine the mode of inhibition and the binding affinity. vulcanchem.com Co-crystallization of the compounds with their target proteins can provide atomic-level insights into the binding interactions. vulcanchem.com
Cellular and In Vivo Studies: Investigating the effects of these compounds on cellular processes such as cell cycle progression, apoptosis, and signal transduction will provide a clearer picture of their biological activity. In vivo studies in animal models will be essential to validate the therapeutic potential and to understand the pharmacokinetic and pharmacodynamic properties of lead compounds. csic.es
Exploration of Diverse Target Combinations for Polypharmacology
The concept of polypharmacology, where a single drug molecule interacts with multiple targets, is an emerging and promising strategy in drug discovery. mdpi.com This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. The unique structural features of this compound make it an interesting candidate for the development of multi-targeting agents. nih.gov
Future research in this area could focus on:
Designing Dual-Target Inhibitors: By strategically modifying the scaffold, it may be possible to design compounds that simultaneously inhibit two or more targets relevant to a particular disease. For example, in cancer therapy, a compound that targets both a protein kinase and a component of the apoptotic pathway could be highly effective.
Investigating Synergistic Effects: When a compound hits multiple targets, it is important to determine if these interactions lead to synergistic, additive, or antagonistic effects. mdpi.com This will require careful in vitro and in vivo testing of combination therapies.
Computational and Systems Biology Approaches: In silico methods can be used to predict potential off-target effects and to identify promising target combinations for a given disease. nih.gov Systems biology approaches can help to understand the complex network effects of multi-targeting drugs.
Development of Novel Analogs with Improved Academic Profiles
Building upon the existing scaffold, the development of novel analogs with improved properties for academic research is a key future direction. This involves synthesizing compounds with enhanced solubility, metabolic stability, and cell permeability to facilitate their use as chemical probes and potential drug candidates.
Examples of such endeavors include:
Incorporation of Diverse Heterocycles: The fusion of the thiophene-nicotinamide core with other heterocyclic systems like pyrazole (B372694) could lead to novel compounds with unique pharmacological profiles. smolecule.com
Synthesis of Tetrahydrobenzo[b]thiophene Analogs: The unique combination of a tetrahydrobenzo[b]thiophene structure with a nicotinamide moiety may enhance solubility and bioavailability, offering a distinct mechanism of action for further investigation. smolecule.com
Development of Linker-Modified Derivatives: Optimizing the linker between the thiophene and nicotinamide moieties, for example by replacing a propargyl group with other spacers, could lead to improved potency. vulcanchem.com
A summary of exemplary analogs and their potential applications is provided in the table below:
| Compound/Analog Class | Key Structural Feature | Potential Application/Significance |
| N-(thiophen-2-yl) nicotinamide derivatives | Core scaffold | Lead compounds for fungicidal and other therapeutic development. researchgate.netmdpi.com |
| Furan and Thiazole Analogs | Replacement of thiophene | Potential for improved antimalarial activity and selectivity. nih.gov |
| N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide | Pyrazole-thiophene-nicotinamide hybrid | Candidate for drug development in cancer, inflammation, and infectious diseases. smolecule.com |
| N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)nicotinamide | Tetrahydrobenzo[b]thiophene moiety | Potential for enhanced solubility and bioavailability. smolecule.com |
Advancing Computational Methods for Predictive Modeling and Drug Design
Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery. nih.govnih.gov For this compound and its derivatives, computational methods will play a crucial role in accelerating the design and optimization process.
Future applications of computational methods include:
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of these compounds with their biological activities. researchgate.net This will allow for the prediction of the activity of novel, unsynthesized analogs.
Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes of the compounds to their target proteins and to understand the dynamics of the protein-ligand interactions. researchgate.netmdpi.com This information can guide the rational design of more potent and selective inhibitors.
Virtual Screening: Large databases of virtual compounds can be screened in silico to identify new molecules with the potential to bind to the target of interest. nih.gov This can significantly reduce the time and cost of lead discovery.
ADMET Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compounds. nih.gov This information is crucial for selecting candidates with favorable drug-like properties for further development.
By leveraging these advanced computational approaches, researchers can more efficiently navigate the complex landscape of chemical space to identify and optimize the next generation of therapeutics based on the this compound scaffold.
Q & A
Q. What protocols enhance reproducibility in synthetic studies of this compound?
- Methodological Answer :
- Publish detailed procedures (e.g., stoichiometry, reaction times).
- Report yields, purification methods, and characterization data (Rf, melting points) .
- Share crystallographic data (CCDC entries) or NMR spectra in supplementary materials.
- Use RRIDs for reagents and instruments to standardize reporting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
